molecular formula C7H15NO B2906606 (R)-(1-Methylpiperidin-2-yl)methanol CAS No. 68474-13-5

(R)-(1-Methylpiperidin-2-yl)methanol

Cat. No. B2906606
CAS RN: 68474-13-5
M. Wt: 129.203
InChI Key: HXXJMMLIEYAFOZ-SSDOTTSWSA-N
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Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .


Synthesis Analysis

Methanol can be produced from biomass-based syngas using a thermodynamic model . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .


Molecular Structure Analysis

Methanol is a simple molecule with the formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group .


Chemical Reactions Analysis

Methanol can be produced via CO2 hydrogenation . The process involves the use of a highly porous supporting material such as zeolite, or more recently, metal-organic frameworks (MOFs) and graphene, and metallic nanoparticles or a combination of different types of nanoparticles that are the core of the catalytic process .


Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It has a boiling point of 65 °C and a melting point of -96 °C .

Scientific Research Applications

Pharmacology

In pharmacology, ®-(1-Methylpiperidin-2-yl)methanol is explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules that can interact with biological systems, potentially leading to the development of new medications or therapeutic agents .

Organic Synthesis

This compound is utilized in organic synthesis, where it can undergo reactions such as alkylation, acylation, and oxidation. These reactions are fundamental in constructing complex organic molecules, which can have applications ranging from materials science to drug development .

Medicinal Chemistry

®-(1-Methylpiperidin-2-yl)methanol finds applications in medicinal chemistry, particularly in the design and synthesis of chiral drugs. Its chirality is crucial for the activity of drugs, as it can significantly influence the interaction with biological targets .

Analytical Chemistry

In analytical chemistry, derivatives of ®-(1-Methylpiperidin-2-yl)methanol can be used as standards or reagents in chromatographic techniques, such as gas chromatography, to analyze or separate complex mixtures .

Biochemistry

Biochemically, ®-(1-Methylpiperidin-2-yl)methanol can be involved in enzymatic studies and metabolic pathway analyses. It can act as a substrate or inhibitor for enzymes, helping to elucidate their mechanisms of action .

Chemical Engineering

In chemical engineering, this compound is researched for its role in catalysis and reaction engineering. It can be part of processes designed for the efficient production of chemicals or fuels, contributing to the development of sustainable technologies .

Environmental Science

®-(1-Methylpiperidin-2-yl)methanol is studied for its environmental applications, such as in the production of cleaner fuels like methanol, which can reduce greenhouse gas emissions and reliance on fossil fuels .

Materials Science

Lastly, in materials science, this compound can be used to synthesize new polymeric materials or coatings with specific properties, such as conductivity or biocompatibility, which have implications in electronics, medical devices, and more .

Safety And Hazards

Methanol is a substance of high toxicity that is rapidly and almost completely absorbed orally (via the gastrointestinal tract), by inhalation, or through the skin . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .

Future Directions

The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming . Therefore, various efforts have been made in recent years to convert CO2 to fuels and value-added chemicals .

properties

IUPAC Name

[(2R)-1-methylpiperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Methylpiperidin-2-yl)methanol

CAS RN

68474-13-5
Record name (R)-(1-Methylpiperidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following the known procedure of patent EP 0 429 984 A2 (reference example 8). The resolution was identical to the above given procedure except that 4 rounds of crystallization were performed instead of the two as sited above. To a mixture of (±)-1-methyl-2-piperidinemethanol (77 g, 596 mmol) in EtOH (615 mL) was added dibenzoyl-D-tartaric acid (205 g, 573 mmol). The resulting mixture was slowly heated until a solution was obtained at which time the solution was slowly cooled with gentle stirring. After 12 h the crystals were isolated and dried to afford 131.6 g. This process was repeated: (2) EtOH (533 mL) provided 92.5 g. (3) EtOH (225 mL) provided 68 g (4) EtOH (200 mL) provided 49 g. The resulting salt was treated with 3M HCl (200 mL) which was heated to induce it to dissolve. The still warn solution was poured into a separatory funnel and extracted with ethyl acetate. The remaining aqueous layer was adjusted to pH 10 with K2CO3. The solution was extracted with CH2Cl2, dried (MgSO4) and concentrated to give 12 g of the alcohol. This alcohol (12 g, 92.8 mmol) was suspended in CH2Cl2 (200 mL) and SOCl2 added. After stirring for 12 h, the solvent was removed to provide a crude HCl salt. This salt was dissolved in EtOH (100 mL) and treated with NH2NH2 (89 mL, 1.86 mol) and heated to reflux for 12 h. NaOH (74 g) in H2O (30 mL) was added and stirred for 1 h. Half the solvent was removed and the residue extracted with ether to give a crude oil. After distillation under reduced pressure (50–60° C.) the pure hydrazine product (4.87 g) was obtained. This hydrazine (1.6 g, 11.2 mmol) was dissolved in THF (10 mL) and triphenylmethylisocyanate (3.19 g, 11.2 mmol) was added slowly. The solution was then stirred overnight and filtered to provide 650 mg of the desired product in good purity. 1H NMR (DMSO-d6): δ 1.10 (m, 2H), 1.30–1.56 (m, 4H), 1.95 (t, 1H), 2.15 (s, 1H), 2.18 (s, 3H), 2.71(d, 1H), 3.25 (q, 1H), 3.55(q, 1H), 4.80 (s, 2H), 7.12–7.32 (m, 15 H), 8.02 (s, 1H). ESI-MS m/z 429.2 (100, M+H).
[Compound]
Name
984 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
615 mL
Type
solvent
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Five
Name
Quantity
533 mL
Type
solvent
Reaction Step Six

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